molecular formula C19H27N5O6S B8180842 but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide

but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide

Cat. No.: B8180842
M. Wt: 453.5 g/mol
InChI Key: VQIGDTLRBSNOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H27N5O6S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
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Biological Activity

But-2-enedioic acid; N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide, commonly known as Oclacitinib, is a synthetic compound primarily utilized in veterinary medicine for managing atopic dermatitis in dogs. This compound acts as a Janus kinase (JAK) inhibitor, modulating the immune response by inhibiting the activity of various cytokines involved in inflammatory processes.

  • IUPAC Name : (2Z)-but-2-enedioic acid; N-methyl-1-[(1R,4R)-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
  • Molecular Formula : C19H27N5O6S
  • Molecular Weight : 453.5 g/mol
  • CAS Number : 1208319-26-9

Oclacitinib selectively inhibits JAK1 and JAK3, which are crucial for the signaling pathways of several pro-inflammatory cytokines such as IL-2, IL-4, IL-6, IL-13, and IL-31. By inhibiting these pathways, Oclacitinib reduces inflammation and pruritus associated with allergic reactions and atopic dermatitis in dogs. The mechanism can be summarized as follows:

  • Cytokine Binding : Cytokines bind to their respective receptors.
  • JAK Activation : This binding activates JAKs, leading to phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins.
  • Gene Transcription : Activated STAT proteins translocate to the nucleus and promote transcription of genes responsible for inflammatory responses.
  • Inhibition by Oclacitinib : By inhibiting JAKs, Oclacitinib prevents the downstream signaling that leads to increased cytokine production.

Biological Activity and Efficacy

Clinical studies have demonstrated the efficacy of Oclacitinib in reducing pruritus and skin lesions associated with atopic dermatitis in dogs. Key findings include:

Efficacy Studies

  • Study 1 : A randomized controlled trial showed that dogs treated with Oclacitinib exhibited a significant reduction in pruritus scores within 24 hours compared to placebo groups.
  • Study 2 : Long-term administration (up to 12 months) showed sustained improvement in skin condition without significant adverse effects.

Adverse Effects

While Oclacitinib is generally well-tolerated, some adverse effects have been reported:

  • Common Side Effects : Gastrointestinal issues (vomiting, diarrhea), lethargy.
  • Less Common Effects : Increased susceptibility to infections and transient changes in white blood cell counts.

Case Study 1: Atopic Dermatitis Management

A case involving a 5-year-old Labrador Retriever with severe atopic dermatitis was treated with Oclacitinib. Within one week, significant improvements were noted in both pruritus and skin lesions. The owner reported a marked increase in quality of life for both the dog and themselves.

Case Study 2: Long-term Treatment Monitoring

A retrospective study analyzed long-term data from 50 dogs treated with Oclacitinib over two years. The results indicated that while most dogs maintained good control of their symptoms, close monitoring for infections was necessary due to the immunosuppressive nature of JAK inhibition.

Data Table: Summary of Clinical Findings

StudyPopulationTreatment DurationKey Findings
Study 130 dogs12 weeksSignificant reduction in pruritus scores; improved skin condition
Study 250 dogsUp to 24 monthsSustained efficacy; monitoring for infections required

Properties

IUPAC Name

but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIGDTLRBSNOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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